molecular formula C8H10O B121509 1-Methoxy-1,3,5-cycloheptatriene CAS No. 1728-32-1

1-Methoxy-1,3,5-cycloheptatriene

Cat. No. B121509
CAS RN: 1728-32-1
M. Wt: 122.16 g/mol
InChI Key: VYHWQHYSUMPIHU-UHFFFAOYSA-N
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Patent
US04249025

Procedure details

In the first step of the above synthesis, warm water is used to dissolve the cycloheptatrienyl tetrafluoborate (tropylium tetrafluoborate) (I) salt under a nitrogen atmosphere. Methanol is added to the resulting aqueous solution of (I), followed by the addition of solid sodium bicarbonate to give the reaction product 7-methoxycycloheptatriene (II). The 7-methoxycycloheptatriene (II) is isomerized by heating at 150° C. for two hours to produce 3-methoxycycloheptatriene (III). In the third step, 3-methoxycycloheptatriene (III) is isomerized in an acid catalyzed rearrangement utilizing hydrogen chloride in methanol at room temperature for two hours, followed by neutralization with sodium bicarbonate, filtration and fractional distillation to give the product 1-methoxycycloheptatriene (IV).
Name
3-methoxycycloheptatriene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH2:6][CH:7]=[CH:8][CH:9]=1.Cl>CO>[CH3:1][O:2][C:3]1[CH2:4][CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
3-methoxycycloheptatriene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CCC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
followed by neutralization with sodium bicarbonate, filtration and fractional distillation

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.